6-Bromo-N,N-dimethyl-2-quinazolinamine
Overview
Description
6-Bromo-N,N-dimethyl-2-quinazolinamine is a chemical compound with the CAS Number: 882670-78-2 . It has a molecular weight of 252.11 . The IUPAC name for this compound is N-(6-bromo-2-quinazolinyl)-N,N-dimethylamine .
Synthesis Analysis
The synthesis of this compound can be achieved from Guanidine carbonate and 5-Bromo-2-fluorobenzaldehyde .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrN3/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10/h3-6H,1-2H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a light yellow to yellow powder or crystals . It has a boiling point of 367°C at 760 mmHg . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Novel Bromotryptamine Derivatives
Research by Peters, König, Terlau, and Wright (2002) discovered new bromotryptamine derivatives from the marine bryozoan Flustra foliacea, highlighting the potential of similar compounds in marine biology and pharmacology studies. This includes derivatives similar to 6-Bromo-N,N-dimethyl-2-quinazolinamine, suggesting its relevance in the exploration of marine organisms for bioactive compounds (Peters et al., 2002).
Antimicrobial Activity
Babu, Srinivasulu, and Kotakadi (2015) synthesized novel derivatives of quinazolinamine, including structures related to this compound, and evaluated their antimicrobial activity. This work demonstrates the potential of these compounds in developing new antimicrobial agents (Babu et al., 2015).
Hypotensive Agents
Kumar, Tyagi, and Srivastava (2003) explored quinazolinone derivatives, akin to this compound, for their potential as hypotensive agents. This research indicates possible applications in cardiovascular disease treatment (Kumar et al., 2003).
Synthesis Under Microwave Irradiation
Mohammadi and Hossini (2011) demonstrated a method for synthesizing quinazolinone derivatives using microwave irradiation. This efficient approach could be applied to compounds like this compound, enhancing their synthesis for various applications (Mohammadi & Hossini, 2011).
PET Imaging Tracer for VEGFR-2
Samén, Thorell, Lu, Tegnebratt, Holmgren, and Stone-Elander (2009) developed and evaluated a PET imaging tracer for VEGFR-2, a key factor in tumor angiogenesis. This study showcases the potential of similar compounds, including this compound, in oncology and imaging research (Samén et al., 2009).
Antiviral Activities
Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, and Barnard (2007) synthesized and evaluated novel quinazolin-4(3H)-one derivatives for their antiviral activities against a range of viruses. This suggests the utility of this compound analogs in antiviral drug development (Selvam et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
6-bromo-N,N-dimethylquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIGSEMMWYBXQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C=C(C=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70701532 | |
Record name | 6-Bromo-N,N-dimethylquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70701532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
882670-78-2 | |
Record name | 6-Bromo-N,N-dimethyl-2-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882670-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-N,N-dimethylquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70701532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.